molecular formula C3H6BrNO4<br>HOCH2CBr(NO2)CH2OH<br>C3H6O4BrN B193717 Bronopol CAS No. 52-51-7

Bronopol

Cat. No.: B193717
CAS No.: 52-51-7
M. Wt: 199.99 g/mol
InChI Key: LVDKZNITIUWNER-UHFFFAOYSA-N
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Description

Propranolol hydrochloride is a synthetic beta-adrenergic receptor blocking agent, commonly known as a beta-blocker. It is used to treat various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Additionally, it is employed in the management of anxiety, migraine prophylaxis, and certain types of tremors .

Mechanism of Action

Target of Action

Bronopol, or 2-Bromo-2-nitro-1,3-propanediol, is an organic compound with wide-spectrum antimicrobial properties . The primary targets of this compound are the essential thiols within the bacterial cell .

Mode of Action

This compound generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria . This is achieved via two distinct reactions between this compound and essential thiols within the bacterial cell . Under aerobic conditions, this compound catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidation of thiol groups to disulfides . This reaction disrupts the normal functioning of the bacterial cell, leading to bacteriostasis, or the inhibition of bacterial growth .

Pharmacokinetics

It is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds . .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth, achieved through the oxidation of thiol groups to disulfides . This leads to bacteriostasis, or the inhibition of bacterial growth . It is also suggested that this compound’s action results in the generation of free radicals causing cell death .

Action Environment

This compound is used in various commercial and industrial applications, including oil field systems, air washer systems, air conditioning or humidifying systems, cooling water systems, papermills, absorbent clays, metal working fluids, printing inks, paints, adhesives and consumer products . Almost any industrial water system is a potential environment for bacterial growth, leading to slime and corrosion problems - in many of these systems this compound can be a highly effective treatment . The use of this compound in personal care products has declined due to the potential formation of nitrosamines .

Biochemical Analysis

Biochemical Properties

Bronopol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the context of rice cultivation, this compound has been shown to be effective in managing rice bakanae disease and bacterial leaf blight .

Cellular Effects

This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. Its degradation products, which include 2-bromo-2-nitro-ethanol, tri(hydroxymethyl)nitromethane, 2-bromoethanol, bromonitromethane, nitromethane, and formaldehyde, are known or suspected to be mutagens and carcinogens .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms of these interactions are complex and may vary depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to be stable under acidic conditions . This compound can degrade into more toxic or prolonged adverse effect substances .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects can depend on the model organism and the specific experimental conditions, it is generally observed that higher doses of this compound can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact nature of these interactions can depend on the specific metabolic context .

Transport and Distribution

This compound is transported and distributed within cells and tissues in ways that can depend on the specific biochemical context. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary depending on the specific cellular context. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propranolol hydrochloride is synthesized through a multi-step process. The synthesis typically begins with the reaction of 1-naphthol with epichlorohydrin to form glycidyl ether. This intermediate is then reacted with isopropylamine to yield propranolol. The final step involves the conversion of propranolol to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of propranolol hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Propranolol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propranolol hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propranolol hydrochloride is unique due to its non-selective nature, allowing it to block both β1 and β2 receptors. This broad activity makes it effective for a wide range of conditions, from cardiovascular diseases to anxiety and migraine prophylaxis .

Properties

IUPAC Name

2-bromo-2-nitropropane-1,3-diol
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InChI

InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2
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InChI Key

LVDKZNITIUWNER-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)([N+](=O)[O-])Br)O
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Molecular Formula

C3H6BrNO4, Array
Record name 2-BROMO-2-NITROPROPANE-1,3-DIOL
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DSSTOX Substance ID

DTXSID8024652
Record name Bronopol
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Molecular Weight

199.99 g/mol
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Physical Description

2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion., Dry Powder; Liquid; Other Solid, ODOURLESS WHITE CRYSTALS.
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Boiling Point

305.1 °F at 760 mmHg (NTP, 1992)
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Flash Point

167 °C
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Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 25-25g/100mL at 22°C, In water, 2.5X10+5 mg/L at 22 °C, Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin., Solubility in water, g/100ml at 23 °C: 28 (freely soluble)
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Density

Relative density (water = 1): 1.9
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Vapor Pressure

1.2601e-05 mmHg at 68 °F (NTP, 1992), 1.26X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

It is proposed that bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by rapid consumption of oxygen, where oxygen acts as the final oxidant. During the conversion of cysteine to cystine, radical anion intermediates such as superoxide and peroxide are formed from bronopol to exert a direct bactericidal activity. The oxidation of excess thiols alters the redox state to create anoxic conditions, leading to a second reaction involving the oxidation of intracellular thiols such as glutathione to its disulfide. The resulting effects are inhibition of enzyme function, and reduced growth rate following the bacteriostatic period. Under the anoxic conditions, the reaction between thiol and bronopol decelerates without the involvement of oxygen and the consumption of bronopol predominates. Bronopol is ultimately removed from the reaction via consumption and resumption of bacterial growth occurs., ...Under aerobic conditions, bronopol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound and for the reduced growth rate after the bacteriostatic period.
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Color/Form

White crystalline powder, Crystals from ethyl acetate-chloroform

CAS No.

52-51-7
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Melting Point

266 to 271 °F (NTP, 1992), 123-130, 131.5 °C, 120-122 °C
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Synthesis routes and methods I

Procedure details

To a 50 ml round bottom flask equipped with a stir bar and reflux condensor topped with a nitrogen inlet was added 0.5 g (.004 mol) 2,2-dimethyl-5-nitro-5-bromo-1,3-dioxane, 10 ml methanol and 0.3ml concentrated HCl. The reaction was heated to 35°-40° C. for 1 hour. After cooling to room temperature, the volatiles were removed to give crystalline bronopol (95% yield) which on recrystallization from acetone had a melting point of 120° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

An aqueous formaldehyde solution, 37% by weight H2CO, containing 75.81 g. aldehyde (0.934 mole) was adjusted to pH 6.5 with 0.5 M aqueous sodium bicarbonate. The entire reactor was placed in a room temperature water bath, and 65.29 g. bromonitromethane (0.467 mole) was added, with vigorous stirring, at such a rate that the reagent was immediately consumed. Aqueous sodium bicarbonate was added to the mixture by a pH-controlled feed pump so that the reaction zone pH was constantly maintained at a level between 6.0 and 6.4. When the bromonitromethane charge was complete, the temperature of the reaction mixture was elevated to 45° C. and held there for 1-12 hours, with constant stirring. The pH of the mixture was maintained in the preset range of 6.0 to 6.5 by the pH-controlled base feed. At the end of the heated stir time, the solution was allowed to cool to room temperature, whereupon the desired product precipitated as a crystalline solid, which was isolated by vacuum filtration. The yield of product was 86.8 g. (93%), with a purity assay of 99.8% (by GC of a derivatized sample).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0.934 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.467 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In each of the examples, a solution of 40.0 g (0.29 mole) monobromonitromethane and 70 ml of methanol was added in 18 minutes to a 55% formaldehyde solution in methanol maintained at 18° C. and containing various levels of alkaline catalyst. The reaction temperature was allowed to rise to 30° C. during the addition. Following the addition, the solution was heated to 60° C. and held there for three hours. The solution was then cooled to 20° C. and the pH adjusted to 4.3 with 1.0 molar aqueous HCl. The specific catalysts and amounts used thereof, as well as the resulting yields of bronopol, are set forth in the table below.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

ANone: Bronopol (2-bromo-2-nitropropane-1,3-diol) primarily acts by forming disulfide bonds with thiol-containing molecules within bacterial cells. [] This disrupts essential cellular processes and leads to bacterial death.

ANone: Under aerobic conditions, this compound catalytically oxidizes thiols, such as cysteine, using atmospheric oxygen. This reaction generates reactive oxygen species (ROS) like superoxide and peroxide. [] These ROS are directly responsible for this compound's bactericidal effect and contribute to the inhibited bacterial growth observed after the initial bacteriostatic period.

ANone: Yes. This compound's bactericidal activity is significantly reduced under anaerobic conditions. This is because the generation of ROS, crucial for its bactericidal action, is dependent on oxygen. [] In anaerobic environments, this compound primarily reacts with thiols and is consumed, eventually allowing bacterial growth to resume. []

ANone: this compound (2-bromo-2-nitropropane-1,3-diol) has the molecular formula C3H6BrNO4 and a molecular weight of 199.99 g/mol.

ANone: While this compound demonstrates greater activity at higher pH values, it also degrades more rapidly in alkaline environments. []

ANone: Yes, elevated temperatures accelerate the decomposition of this compound. []

ANone: Research indicates that the presence of sodium dodecylsulfate (SDS) significantly accelerates this compound degradation. Conversely, combining this compound with citric acid and SDS slows down its decomposition. []

ANone: Studies indicate that this compound degrades in oral hygiene formulations containing aqueous mediums, particularly those with higher pH values (4 to 10) and stored at higher temperatures. []

ANone: Yes, under aerobic conditions, this compound acts as a catalyst in the oxidation of thiols, with atmospheric oxygen serving as the final oxidant in the reaction. []

ANone: This specific research set doesn’t delve into structural modifications of this compound or their impact on its activity.

ANone: Research on grass carp (Ctenopharyngodon idella) reveals that the elimination of this compound is faster at 15°C than at 20°C. Additionally, the total exposure to this compound over time (AUC) is higher at higher temperatures. []

ANone: Studies show that a 15-minute bath in a 300 mg/L this compound solution effectively controls Saprolegnia infection in rainbow trout eggs, resulting in improved eyed embryo rate (78%), hatching rate (95%), and low deformity rate (1.3%). []

ANone: Yes, research indicates that daily 30-minute exposures to 50 ppm and 100 ppm this compound effectively control fungal infections in Ayu (Plecoglossus altivelis) eggs. []

ANone: Formaldehyde, while effective, raises concerns due to its potential toxicity to humans, fish, and the environment. []

ANone: Yes, this compound is considered a safer alternative to formaldehyde as it poses less risk to humans, fish, and the environment. []

ANone: Studies reveal that this compound can degrade in oral hygiene formulations, producing formaldehyde and nitro compounds. [] Some of these degradation products may act as nitrosating agents, potentially leading to the formation of nitrosamines, which are known carcinogens.

ANone: The 24-hour LC50 of this compound in striped catfish (Pangasianodon hypophthalmus) is 11.04 mg/L for fish weighing 3.5 g and 11.18 mg/L for fish weighing 6.7 g. [] This indicates that continuous exposure to the therapeutic dose could potentially be toxic to this species.

ANone: Several methods are available for this compound analysis:

* **High-performance liquid chromatography (HPLC):** This method is used to determine this compound levels in various matrices, including cosmetics, milk, and water. [, , , , ]* **Gas chromatography (GC):**  Combined with an electron capture detector (ECD), GC can detect this compound after derivatization, such as with TMS (trimethylsilyl). []* **UV Spectrophotometry:** This technique can be used to quantify this compound in pharmaceutical formulations and assess its stability under different conditions. []* **Enzymatic micro-determination:** This method utilizes this compound's inhibition of the thiol protease papain for its quantification, especially in pharmaceuticals. []* **Liquid chromatography with electrochemical detection (LC-ECD):** This technique offers a sensitive method for simultaneously determining this compound, bronidox, and methyldibromo glutaronitrile in cosmetics. []* **Voltammetry:** This method, specifically using a glassy carbon electrode, can be employed for the amperometric determination of this compound in environmental water samples. []

ANone: this compound degradation can generate various byproducts, including methanol, formic acid, tris(hydroxymethyl)methane, and 2-bromo-2-nitroethanol. []

ANone: Method validation should encompass various parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable and robust analytical results. [, , ]

ANone: Several alternatives to this compound exist, each with its own advantages and disadvantages:

  • Formaldehyde: While effective against fungi in applications like aquaculture, it raises safety concerns for humans, fish, and the environment. []
  • Malachite green: Another effective antifungal agent used in aquaculture, it also presents safety concerns. [, , ]
  • Hydrogen peroxide: A potential alternative for controlling fungal infections in fish eggs. []
  • Azidiol: Used as a milk preservative, it effectively inhibits bacterial growth but may not be suitable for all analytical tests. [, ]
  • Potassium dichromate: Another milk preservative, but its effectiveness compared to this compound may vary depending on the specific milk component being analyzed. []

ANone: this compound finds applications in various fields:

  • Microbiology: As an antimicrobial agent for controlling bacterial and fungal growth in diverse settings, including cosmetics, pharmaceuticals, and aquaculture. [, , , , , , , , , , , ]
  • Chemistry: For its reactivity with thiols and catalytic properties in thiol oxidation reactions. []
  • Environmental science: To investigate its degradation pathways and assess its environmental fate and potential risks. []
  • Food science: For milk preservation and understanding its impact on analytical techniques used in dairy product analysis. [, , , ]
  • Veterinary medicine: As a topical antiseptic and for controlling infections in aquatic animals. [, , ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.